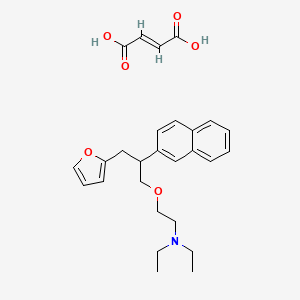
2-(Dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a dimethylamino group, a phenyloxazole moiety, and a benzaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the Phenyloxazole Moiety: The phenyloxazole ring can be synthesized through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate amine under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Aldehyde Formation: The benzaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid.
Reduction: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde depends on its specific application:
Fluorescent Probe: The compound can absorb light and emit fluorescence, making it useful for imaging and detection purposes.
Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific target and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzene: A simpler analog lacking the aldehyde group.
Uniqueness
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is unique due to the presence of both the dimethylamino group and the phenyloxazole moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
831197-42-3 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)16-9-8-14(10-15(16)12-21)18-19-11-17(22-18)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI-Schlüssel |
UZOUGBZKPXETNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


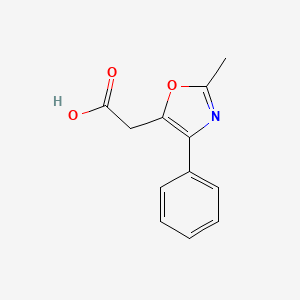
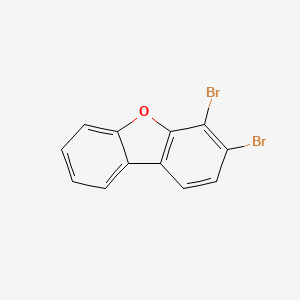
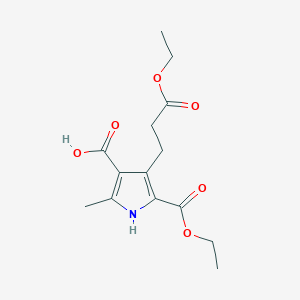
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)

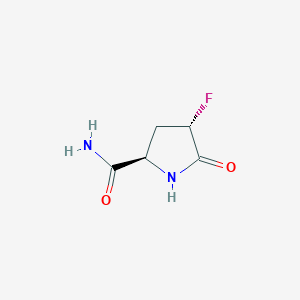
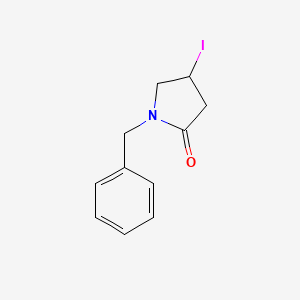
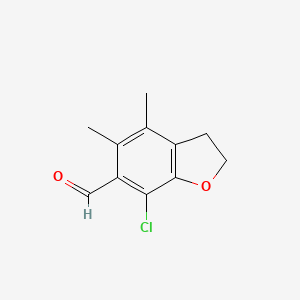
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
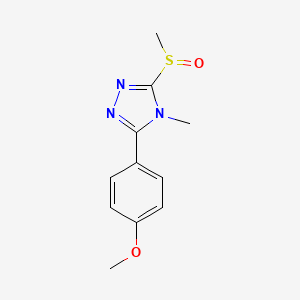
![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
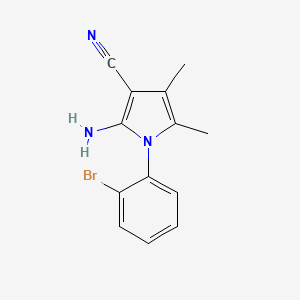
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12891094.png)
